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  • Product: 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
  • CAS: 2096340-25-7

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

An In-depth Technical Guide to 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid Foreword This technical guide provides a comprehensive overview of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, a molecule of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

Foreword

This technical guide provides a comprehensive overview of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, a molecule of considerable interest in modern medicinal chemistry. This document aims to move beyond a simple presentation of data, offering instead a deeper understanding of the compound's properties and strategic applications in research and development. It is intended for the practicing scientist, providing not only factual information but also actionable insights grounded in established scientific principles.

Introduction and Strategic Significance

4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a bifunctional molecule that has emerged as a versatile building block in organic synthesis, particularly for constructing complex pharmaceutical agents. Its unique structure, which includes a boronic acid moiety and a fluorinated carbinol, offers a valuable combination of reactivity and metabolic stability.

The boronic acid group is a key component in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of numerous drug candidates. The presence of the 3-fluorophenyl group is strategically important; the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the compound's pharmacokinetic profile. The secondary alcohol (carbinol) serves as a point for further functionalization or can participate in hydrogen bonding within a biological target.

A thorough understanding of the interplay between these functional groups is essential for its effective use. This guide will dissect its core properties to provide the foundational knowledge required for its rational application in drug discovery programs.

Physicochemical Properties: A Quantitative Analysis

The physical and chemical properties of a compound determine its behavior in both chemical reactions and biological systems. The data presented here is a compilation from various chemical suppliers and scientific databases.

PropertyValueSignificance in Drug Development
Molecular Formula C₁₃H₁₂BFO₃Defines the elemental composition of the molecule.
Molecular Weight 246.05 g/mol Influences key parameters such as diffusion rates and membrane permeability.
Appearance White to off-white solidA fundamental quality control parameter.
Melting Point Data not consistently available; boronic acids can dehydrate upon heating.Indicates purity and solid-state stability.
Solubility Generally soluble in polar organic solvents like methanol and DMSO.[1]Critical for designing reaction conditions and for formulation development.
pKa Estimated to be around 7.8-8.8.[2]Affects the ionization state at physiological pH, which in turn influences solubility and biological target binding.

Expert Insight: The pKa of the boronic acid is a critical parameter. At physiological pH (7.4), a significant portion of the boronic acid will exist in the anionic boronate form. This can impact cell permeability and interactions with biological targets. The introduction of an electron-withdrawing fluorine atom on the phenyl ring can lower the pKa of the boronic acid, which can be advantageous for certain biological applications.[2]

Synthesis and Mechanistic Considerations

The synthesis of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is typically a multi-step process. A common and logical synthetic route is detailed below.

Workflow: Synthesis of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

Caption: A representative synthetic workflow for the target compound.

Protocol: Synthesis via Grignard Addition to 4-Formylphenylboronic Acid

This protocol outlines a common and reliable synthetic method.

Step 1: Preparation of 3-Fluorophenylmagnesium Bromide (Grignard Reagent)

  • Rationale: The Grignard reagent serves as a potent nucleophile, essential for forming the carbon-carbon bond with the aldehyde.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 3-bromo-1-fluorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

    • The reaction is exothermic and should be managed with an ice bath. The consumption of the magnesium turnings indicates the formation of the Grignard reagent.

Step 2: Grignard Addition

  • Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-formylphenylboronic acid.

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4-formylphenylboronic acid in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add the prepared 3-fluorophenylmagnesium bromide solution to the aldehyde solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

Step 3: Workup and Purification

  • Rationale: Quenching the reaction and purifying the product are critical for obtaining a high-quality final compound.

  • Procedure:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

Trustworthiness and Self-Validation: Each step of this synthesis can be monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the desired product. The identity and purity of the final product should be confirmed by the analytical methods described in the next section.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the compound before its use in further applications.

Workflow: Analytical Characterization

Caption: A logical workflow for the analytical characterization of the title compound.

Expected Analytical Data:

  • ¹H NMR (Proton NMR): This technique confirms the presence of all protons and their chemical environments. Key signals would include a singlet or broad singlet for the benzylic proton (-CH(OH)-), multiplets in the aromatic region for the protons on both phenyl rings, a broad singlet for the hydroxyl proton of the boronic acid (which may exchange with D₂O), and a signal for the carbinol hydroxyl proton.[3][4]

  • ¹³C NMR (Carbon NMR): This provides information about the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.[3]

  • ¹⁹F NMR (Fluorine NMR): This is a crucial experiment to confirm the presence and environment of the fluorine atom. A single resonance is expected, with coupling to adjacent protons.[5]

  • ¹¹B NMR (Boron NMR): This will show a characteristic signal for the boronic acid group.[5]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method, and the expected [M-H]⁻ or [M+H]⁺ ion should be observed.[3]

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present, including a broad O-H stretch for the alcohol and boronic acid groups, C-H stretches for the aromatic rings, C=C stretches in the aromatic region, a B-O stretch, and a C-F stretch.

Applications in Medicinal Chemistry and Drug Discovery

The primary value of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid lies in its application as a versatile intermediate.

  • Suzuki-Miyaura Cross-Coupling: The main application is in Suzuki-Miyaura reactions.[1] The boronic acid can be coupled with a wide range of aryl or heteroaryl halides to construct complex molecular scaffolds. The fluorinated carbinol portion is carried through the reaction, providing a pre-installed functional group for further manipulation or for direct interaction with a biological target.

  • Fragment-Based Drug Discovery (FBDD): This molecule can be used as a "fragment" that can be elaborated into a more potent lead compound. The individual components (fluorophenyl, carbinol, phenylboronic acid) can be systematically modified to probe the structure-activity relationship (SAR) of a target.

  • Boron-Containing Drug Candidates: There is a growing interest in boronic acids as pharmacophores. They are known to form reversible covalent bonds with serine proteases and other enzymes. While this specific molecule is primarily a building block, its inherent boronic acid functionality opens up possibilities for its use in this context. Phenylboronic acid and its derivatives have been explored for various biomedical applications, including glucose-responsive systems for drug delivery.[6][7][8]

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling and storage are crucial.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[9][10][11]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11] It is advisable to store under an inert atmosphere to prevent degradation of the boronic acid moiety.

  • Stability: Boronic acids can undergo dehydration to form boroxines, which are the trimeric anhydrides.[1] While this is often a reversible process, it can complicate stoichiometry in reactions. It is best to use the compound as fresh as possible or to store it under conditions that minimize moisture exposure.

Conclusion

4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a strategically designed building block with significant potential in medicinal chemistry. Its combination of a reactive boronic acid handle, a metabolically stabilizing fluorine atom, and a versatile carbinol group makes it a valuable tool for the synthesis of novel drug candidates. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is fundamental to its successful application in the laboratory. This guide has aimed to provide not just the "what," but also the "why," empowering researchers to utilize this compound to its full potential.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Phenylboronic acid. Retrieved from [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722.
  • American Elements. (n.d.). (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (2003, October). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]

  • Al-Nemrawi, N. K., & Al-Akayleh, F. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 1-13.
  • Szatylowicz, H., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(21), 5195.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Wang, Y., et al. (2023).
  • Wu, W., et al. (2019).
  • Al-Nemrawi, N. K., & Al-Akayleh, F. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-013.
  • ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... Retrieved from [Link]

Sources

Exploratory

Molecular Weight and Exact Mass of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic Acid: Analytical Workflows and Isotopic Validation

Executive Summary 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (CAS: 2096340-25-7) is a highly specialized organoboron compound frequently utilized in fragment-based drug discovery and as a premium coupling part...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (CAS: 2096340-25-7) is a highly specialized organoboron compound frequently utilized in fragment-based drug discovery and as a premium coupling partner in Suzuki-Miyaura reactions. Structurally, it features a boronic acid moiety, a central carbinol linker, and a fluorophenyl ring. For analytical scientists and drug development professionals, distinguishing between the compound's average molecular weight (MW) and its monoisotopic exact mass is a critical prerequisite for High-Resolution Mass Spectrometry (HRMS). This technical guide details the isotopic fundamentals of this compound and provides a self-validating HRMS protocol designed to mitigate common analytical artifacts.

Structural and Isotopic Fundamentals

In mass spectrometry, the distinction between molecular weight and exact mass is governed by isotopic distribution. The average molecular weight accounts for the weighted average of all naturally occurring isotopes, whereas the exact mass is calculated using only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹¹B, ¹⁹F, ¹⁶O).

Table 1: Quantitative Chemical Properties

PropertyValueAnalytical Significance
Chemical Formula C13H12BFO3[1]Defines the elemental composition.
CAS Number 2096340-25-7Unique registry identifier.
Average Molecular Weight 246.04 g/mol [2]Used for stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 246.086353 Da[1]Target m/z for HRMS identification.

Expert Insight: The exact mass of 246.086353 Da[1] is driven primarily by the ¹¹B isotope (80.1% natural abundance)[3]. However, boron's secondary stable isotope, ¹⁰B (19.9% abundance), creates a highly distinctive isotopic envelope. When analyzing this compound, the presence of an M-1 peak at approximately 25% of the base peak's intensity serves as an intrinsic validation marker, differentiating the boronic acid from isobaric impurities that lack boron.

High-Resolution Mass Spectrometry (HRMS) Protocol

Boronic acids present unique challenges in mass spectrometry. They are prone to thermally induced dehydration, leading to the formation of cyclic anhydrides known as[4]. To ensure a trustworthy, self-validating analytical system, the following step-by-step protocol must be strictly adhered to.

Step-by-Step Methodology for ESI-MS Validation:

  • Sample Preparation (Artifact Mitigation): Dissolve the analyte in a 1:1 mixture of LC-MS grade Methanol and Water. Dilute to a final concentration of 1–5 µg/mL. Causality: High concentrations and pure organic solvents drive the equilibrium toward dehydration and boroxine trimerization[4]. Dilute aqueous conditions maintain the monomeric boronic acid state.

  • Ionization Strategy (Negative ESI): Configure the Electrospray Ionization (ESI) source to negative ion mode. Causality: The boron atom possesses an empty p-orbital, making it a strong [5]. In polar solvents, it readily accommodates a hydroxide ion or deprotonates to form a highly stable[M-H]⁻ anion[6].

  • Data Acquisition: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer set to a resolving power of >60,000. Ensure the capillary temperature is kept moderate (<250°C) to prevent in-source thermal degradation.

  • Isotopic Pattern Validation: Extract the chromatogram for the calculated [M-H]⁻ exact mass (m/z 245.0791). To self-validate the result, inspect the isotopic envelope for the M-1 peak (m/z 244.082). If the ¹⁰B/¹¹B ratio aligns with theoretical predictions[3], the structural integrity of the organoboron is confirmed.

Workflow Visualization

The following logical diagram illustrates the analytical workflow, emphasizing the critical divergence point where improper sample handling leads to boroxine artifacts.

HRMS_Workflow A Sample Preparation (Dilute in MeOH/H2O) B Negative Mode ESI (Lewis Acidic Boron) A->B Low Conc. Prevents F Boroxine Trimerization (Artifact Mitigation) A->F High Conc. / Heat C High-Resolution MS (TOF / Orbitrap) B->C Generates [M-H]- D Isotopic Validation (10B / 11B Ratio) C->D Extracts Spectra E Exact Mass Confirmed ([M-H]- m/z 245.0791) D->E Pattern Match

Figure 1: HRMS workflow for boronic acid validation, highlighting boroxine artifact mitigation.

Significance in Drug Development and Cross-Coupling

In the context of pharmaceutical synthesis, 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a bifunctional scaffold. The accurate tracking of its exact mass during reaction monitoring ensures that the boronic acid moiety remains intact prior to palladium-catalyzed coupling. Furthermore, exact mass monitoring in negative ion mode allows chemists to rapidly detect unwanted oxidative deborylation (where the C-B bond is oxidized to a phenol), a common degradation pathway for boronic acids exposed to atmospheric oxygen and light. By implementing the self-validating HRMS protocol outlined above, researchers can guarantee the purity and reactivity of their starting materials, thereby streamlining downstream drug development pipelines.

References

  • Title: 4-[(2-Fluorobenzyl)oxy]phenylboronic acid - Chemical Shifts & Exact Mass Source: spectrabase.com URL: [Link]

  • Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry Source: nih.gov URL: [Link]

  • Title: Utilization of Negative Ion ESI-MS and Tandem Mass Spectrometry To Detect and Confirm the NADH−Boric Acid Complex Source: acs.org URL: [Link]

  • Title: In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry Source: nsf.gov URL: [Link]

  • Title: Boronic Acid Mass Tags for the Specific Detection and Imaging of Diol Compounds Source: msacl.org URL: [Link]

Sources

Foundational

Whitepaper: Unraveling the Mechanistic Nuances of 3-Fluorophenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often en...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The 3-fluorophenyl moiety, in particular, offers a unique electronic profile. This guide provides an in-depth exploration of the mechanisms governing the formation of derivatives from 3-fluorophenylboronic acid, primarily through the Suzuki-Miyaura cross-coupling reaction. We will dissect the catalytic cycle, emphasizing the causal relationships between reagent choice, the electronic influence of the fluorine substituent, and reaction outcomes. This document serves as a technical resource for researchers aiming to leverage these powerful synthetic tools with precision and a deep mechanistic understanding.

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura coupling is a versatile and widely adopted method for forging carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[1][2] The reaction's popularity stems from its mild conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents.[1] When the organoboron species is a fluorinated phenylboronic acid, such as 3-fluorophenylboronic acid, we introduce an element that can profoundly influence a drug candidate's properties.[3][4][5] Understanding the mechanistic journey from starting materials to the final fluorinated biaryl is paramount for optimizing reaction efficiency, minimizing side products, and achieving rational control over the synthesis.

The Heart of the Reaction: The Palladium Catalytic Cycle

The formation of a C-C bond via Suzuki-Miyaura coupling is not a single event but a sequence of three fundamental steps orchestrated by a palladium catalyst.[1][2][6][7][8] The catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[9]

The overall catalytic cycle can be visualized as follows:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X (trans-complex) p1 Pd0->p1 ArPdArF Ar-Pd(II)-Ar' (cis-complex) ArPdX->ArPdArF Transmetalation p2 ArPdX->p2 Product Product (Ar-Ar') ArPdArF->Product Reductive Elimination p3 ArPdArF->p3 ArX Aryl Halide (Ar-X) ArX->Pd0 Oxidative Addition ArFBOH 3-F-Ph-B(OH)₂ (Ar'-B(OH)₂) + Base p1->ArPdX p2->ArPdArF p3->Pd0

Caption: The Suzuki-Miyaura catalytic cycle.

Step 1: Oxidative Addition

The cycle initiates when the active Pd(0) catalyst inserts itself into the carbon-halogen bond of the organic halide (Ar-X).[9][10] This step, often the rate-determining one, transforms the palladium from its Pd(0) state to a Pd(II) state, forming a square planar organopalladium intermediate.[10][11]

  • Mechanism: The reaction is first-order in both the palladium complex and the aryl halide.[11] While often depicted as reacting with a bisligated Pd(0)L₂ species, compelling evidence suggests that for aryl chlorides and bromides, the active species is a more reactive, coordinatively unsaturated monoligated Pd(0)L complex.[7][11] The oxidative addition initially forms a cis-palladium complex, which then rapidly isomerizes to the more stable trans-complex.[12][13]

  • Causality & Field Insights: The choice of halide is critical. Reactivity follows the trend I > Br > Cl >> F, which correlates with the C-X bond dissociation energy.[11] For challenging substrates like aryl chlorides, the selection of electron-rich, bulky phosphine ligands (e.g., biaryl phosphines like SPhos) is essential.[3] These ligands stabilize the electron-deficient Pd(0) center, promoting the oxidative addition step while also influencing the subsequent steps.[14][15]

Step 2: Transmetalation

This is the defining step where the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide.[1][6] Critically, organoboron compounds are generally unreactive for transmetalation on their own.[12]

  • The Role of the Base: The base is not a mere spectator; it is an essential activator.[12][16] It reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [Ar-B(OH)₃]⁻.[2][16] This activation enhances the carbanionic character of the 3-fluorophenyl group, making it competent for transfer to the electrophilic palladium(II) center.[17]

Boronic_Acid_Activation cluster_activation Boronic Acid Activation by Base BoronicAcid 3-F-Ph-B(OH)₂ (Trigonal Planar) Boronate [3-F-Ph-B(OH)₃]⁻ (Tetrahedral 'ate' complex) (Activated) BoronicAcid->Boronate + Base Base (e.g., OH⁻)

Caption: Activation of boronic acid to a boronate 'ate' complex.

  • Influence of the 3-Fluorophenyl Group: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[18][19] When positioned at the meta position, this effect is primarily inductive, as resonance contribution is minimal.[18] This enhanced acidity facilitates the reaction with the base to form the crucial boronate complex, which can positively impact the rate of transmetalation.

  • Mechanistic Pathways: Two main pathways for transmetalation are proposed: the "boronate pathway" where the activated boronate complex directly reacts with the Ar-Pd(II)-X species, and the "oxo-palladium pathway," where the base first displaces the halide on palladium to form an Ar-Pd(II)-OH intermediate, which then reacts with the neutral boronic acid.[20] The operative pathway can depend on the specific reaction conditions, including the base and solvent system.[20]

Step 3: Reductive Elimination

In the final step, the two organic groups (the aryl group from the halide and the 3-fluorophenyl group from the boronic acid) on the palladium(II) center couple and are expelled as the final biaryl product.[9][12][21] This process forms the desired C-C bond and regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][9]

  • Mechanism: For reductive elimination to occur, the organopalladium complex must first isomerize from a trans- to a cis-configuration to bring the two organic moieties into proximity.[9] This step proceeds with retention of stereochemistry with respect to the organic groups.[12]

  • Causality & Field Insights: The rate of reductive elimination is influenced by the electronic nature of the ligands and the coupling partners. Electron-donating groups on the phosphine ligands and electron-withdrawing groups on the aryl partners can accelerate this step. The process is generally fast and not rate-limiting.[22]

Potential Side Reactions and Mitigation Strategies

A robust protocol is self-validating because it anticipates and controls for common failure modes. In Suzuki-Miyaura couplings, several side reactions can compete with the desired pathway.

Side ReactionDescriptionMechanistic CauseMitigation Strategy
Protodeboronation Replacement of the C-B bond of the boronic acid with a C-H bond.[20]Base- or acid-catalyzed hydrolysis of the boronic acid. Electron-withdrawing groups can sometimes increase susceptibility.[20]Use of milder bases (e.g., K₃PO₄, CsF), careful control of water content, or using boronic esters which are more stable.[18][20]
Homocoupling Dimerization of the aryl halide (Ar-Ar) or the organoboron reagent (Ar'-Ar').Can arise from various pathways, including reaction of Ar-Pd(II)-X with a second molecule of Ar-Pd(II)-X.Use of appropriate ligands, optimizing stoichiometry, and controlling temperature.
Hydrolytic Dehalogenation Replacement of the halide on the starting material with a hydrogen atom.Can occur via side reactions involving the palladium hydride species, which may form if β-hydride elimination is possible or from other sources.[23]Ensure high purity of reagents and solvents; select substrates without available β-hydrides where possible.

Experimental Protocol: Synthesis of 3-Fluoro-4'-methoxybiphenyl

This protocol provides a reliable, step-by-step methodology for a typical Suzuki-Miyaura coupling involving 3-fluorophenylboronic acid.

Objective: To synthesize 3-fluoro-4'-methoxybiphenyl from 4-bromoanisole and 3-fluorophenylboronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 3-Fluorophenylboronic acid (1.2 mmol, 168 mg)[4]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

Workflow Diagram:

Experimental_Workflow Start Start: Prepare Reagents Step1 1. Combine solid reagents: 4-bromoanisole, 3-fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in a round-bottom flask. Start->Step1 Step2 2. Add solvents: Toluene, Ethanol, Water. Step1->Step2 Step3 3. Degas the mixture (e.g., N₂ bubbling for 15 min) to remove oxygen. Step2->Step3 Step4 4. Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Step3->Step4 Step5 5. Monitor reaction progress (e.g., by TLC or GC-MS) (Typically 4-12 hours). Step4->Step5 Step6 6. Work-up: Cool to RT, add water, extract with ethyl acetate. Step5->Step6 Step7 7. Purify: Dry organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography. Step6->Step7 End End: Isolate and Characterize 3-Fluoro-4'-methoxybiphenyl Step7->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reagent Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), 3-fluorophenylboronic acid (168 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) to the flask. The biphasic solvent system is crucial; the organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the interface.

  • Degassing: Seal the flask with a septum and bubble nitrogen gas through the stirred mixture for 15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 4-bromoanisole is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-4'-methoxybiphenyl.

Conclusion

The formation of derivatives from 3-fluorophenylboronic acid is a nuanced yet powerful process governed by the well-defined steps of the Suzuki-Miyaura catalytic cycle. The electronic properties imparted by the meta-fluorine substituent directly influence the crucial transmetalation step by increasing the Lewis acidity of the boron center, thereby facilitating its activation by a base. For the medicinal chemist and process scientist, a deep appreciation of this mechanism—from the initial oxidative addition to the potential for side reactions like protodeboronation—enables the rational design of robust, efficient, and scalable synthetic routes to valuable fluorinated molecules.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Amatore, C., et al. (n.d.). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0) intermediates. Retrieved from [Link]

  • Goossen, L. J., et al. (2005, April 7). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]

  • Bickelhaupt, F. M., et al. (2004, May 5). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ACS Publications. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. Retrieved from [Link]

  • Vetticatt, M. J., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Sigman, M. S., et al. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]

  • Furer, V. L., et al. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC - NIH. Retrieved from [Link]

  • Sarpong, R., et al. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Vetticatt, M. J., et al. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. Retrieved from [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2009, February 20). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ACS Publications. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]

  • Buchwald, S. L., et al. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. Retrieved from [Link]

  • Nolan, S. P., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved from [Link]

  • Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • Das, S., et al. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Retrieved from [Link]

  • Das, S., et al. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF. Retrieved from [Link]

  • Dembitsky, V. M., et al. (2025, August 7). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Molander, G. A., et al. (2012, July 6). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. ACS Publications. Retrieved from [Link]

  • Molander, G. A., et al. (2010, November 24). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH. Retrieved from [Link]

  • Leadbeater, N. E., & Marco, M. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. Retrieved from [Link]

  • Doyle, A. G., et al. (2025, September 16). Development of a Heteroleptic Palladium Catalyst for the Fluorination of Arylboronic Acids using Data Science Tools. ACS Publications. Retrieved from [Link]

  • Alcarazo, M., et al. (2017, September 7). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Retrieved from [Link]

  • Davies, H. M. L., et al. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2012, April 20). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Retrieved from [Link]

  • Korenaga, T., et al. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. Retrieved from [Link]

  • Gouverneur, V., et al. (2019, January 29). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroarene synthesis by fluorination or substitution. Retrieved from [Link]

  • Rozen, S., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. Retrieved from [Link]

  • Widdowson, D. A., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Denmark, S. E., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. Retrieved from [Link]

  • Ordóñez, A., et al. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Preliminary Toxicity and Hazard Assessment of Fluorinated Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of Fluorinated Phenylboronic Acids in Drug Discovery Fluorinated phenylboronic acids (FPBAs) represent a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorinated Phenylboronic Acids in Drug Discovery

Fluorinated phenylboronic acids (FPBAs) represent a cornerstone of modern medicinal chemistry. Their utility in Suzuki-Miyaura coupling reactions is unparalleled for forging carbon-carbon bonds, a fundamental process in synthesizing novel drug candidates. Beyond their role as synthetic intermediates, the boronic acid moiety itself is a compelling pharmacophore. Its ability to form reversible covalent bonds with diols allows for potent and selective inhibition of enzymes, such as serine proteases, making it a key feature in drugs like the proteasome inhibitor bortezomib.[1] The addition of fluorine atoms to the phenyl ring further modulates the compound's electronic properties, lipophilicity, and metabolic stability, offering a powerful tool for optimizing drug-like properties.

However, this chemical reactivity, so prized by chemists, necessitates a thorough and early assessment of potential toxicity. The general perception that boronic acids have low toxicity is being challenged by emerging data.[2] A significant fraction of commonly used boronic acids and their derivatives have been found to give a positive result in the Ames test, a screen for mutagenicity, suggesting they may act as chemical mutagens.[1][3] This guide, therefore, provides a framework for the preliminary in vitro toxicity and hazard assessment of novel FPBAs, empowering research teams to make informed decisions, prioritize safer candidates, and mitigate risks early in the drug development pipeline.

Mechanistic Underpinnings of Boronic Acid Toxicity

Understanding the potential mechanisms of toxicity is crucial for designing a relevant screening cascade. For boronic acids, two primary pathways warrant investigation:

  • Reversible Covalent Interactions: The Lewis acidic boron atom readily interacts with nucleophilic groups in biomolecules.[1] Its ability to form reversible covalent complexes with diol-containing molecules like sugars and some amino acid side chains is key to both its therapeutic action and potential off-target toxicity.[1][4] This can lead to enzyme inhibition or disruption of biological signaling pathways.[1][4]

  • Oxidative Stress and Radical Generation: A proposed mechanism for the mutagenicity observed in some boronic acids involves oxygen-mediated oxidation, which generates organic radicals.[1][2][5] These highly reactive species can cause damage to DNA, proteins, and lipids, leading to genotoxicity and general cellular stress.[6] Electron-deficient arylboronic acids, a category that includes many FPBAs, appear more likely to be mutagenic, possibly due to their increased susceptibility to oxidation.[2]

Fluorination can significantly influence these mechanisms. The high electronegativity of fluorine can make the boron center more Lewis acidic, potentially enhancing its reactivity with biological nucleophiles. It can also alter the redox potential of the molecule, influencing its propensity to generate reactive oxygen species (ROS).

A Tiered In Vitro Strategy for Preliminary Toxicity Profiling

A tiered approach allows for a cost-effective and efficient initial assessment, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for compounds of interest.

Diagram: Tiered In Vitro Toxicity Assessment Workflow

Toxicity_Workflow cluster_0 Tier 1: General Cytotoxicity cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Genotoxicity Screening T1_Start Fluorinated Phenylboronic Acid (FPBA) T1_Assay Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Cell Line: HepG2 T1_Start->T1_Assay Expose cells T1_Endpoint Determine IC50 Value T1_Assay->T1_Endpoint T2_Apoptosis Apoptosis Assay (Caspase-Glo 3/7) T1_Endpoint->T2_Apoptosis If cytotoxic (IC50 < 100 µM) T2_ROS Oxidative Stress Assay (ROS-Glo H₂O₂) T1_Endpoint->T2_ROS T2_Decision Prioritize or Deprioritize Based on Toxicity Profile T2_Apoptosis->T2_Decision T2_ROS->T2_Decision T3_Ames Bacterial Reverse Mutation Assay (Ames Test) T2_Decision->T3_Ames For promising, low-toxicity candidates T3_Result Assess Mutagenic Potential T3_Ames->T3_Result

Caption: A tiered workflow for assessing FPBA toxicity.

Tier 1: Foundational Cytotoxicity Assessment

Objective: To determine the concentration at which an FPBA causes general cell death. This provides a baseline measure of potency, the half-maximal inhibitory concentration (IC50).

Recommended Cell Line:

  • HepG2 (Human Hepatocyte Carcinoma): This cell line is a widely accepted and robust model for initial hepatotoxicity screening.[7][8][9] While it has lower levels of metabolic enzymes compared to primary hepatocytes, it provides a consistent and reproducible system for early-stage assessment.[7][8]

Experimental Protocol: Cell Viability using a Luminescent Assay (e.g., CellTiter-Glo®)

  • Causality: Luminescent assays measuring ATP levels are highly sensitive and have a broad dynamic range. A decrease in cellular ATP is a hallmark of cytotoxicity, preceding the loss of membrane integrity. This provides an early indication of cellular stress.

  • Self-Validation: The protocol includes both a negative (vehicle) control to establish baseline cell health and a positive control (a known cytotoxicant like staurosporine) to confirm the assay is performing correctly.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point serial dilution of the FPBA in the appropriate cell culture medium. The final concentration should typically range from 0.1 µM to 100 µM. Also, prepare vehicle control wells (e.g., 0.5% DMSO).

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the FPBA dilutions or vehicle control.

  • Incubation: Incubate the plates for 24 to 48 hours.[9]

  • Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the luminescent cell viability reagent to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to calculate the IC50 value.

Tier 2: Probing the Mechanisms of Cell Death

Objective: For compounds showing significant cytotoxicity in Tier 1 (e.g., IC50 < 100 µM), the next step is to investigate how they are killing the cells.

A. Apoptosis Assessment

Recommended Assay:

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[10][11][12] An increase in their activity is a strong indicator of programmed cell death.

Step-by-Step Protocol:

  • Execution: Follow the same cell seeding and dosing procedure as the cytotoxicity assay.

  • Reagent Addition: At the end of the incubation period, add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.[10]

  • Incubation: Mix and incubate at room temperature for 1 hour.[10]

  • Measurement: Read luminescence. An increase in signal relative to the vehicle control indicates apoptosis induction.

B. Oxidative Stress Assessment

Recommended Assay:

  • ROS-Glo™ H₂O₂ Assay: This is a sensitive, homogeneous bioluminescent assay that directly measures the levels of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) and a marker of oxidative stress.[13][14][15] Unlike some other methods, it does not require a horseradish peroxidase (HRP) coupling enzyme, which can be a source of compound interference.[15]

Step-by-Step Protocol:

  • Execution: Follow the same cell seeding and dosing procedure. Menadione can be used as a positive control for ROS induction.[6]

  • Substrate Addition: Add 20 µL of the H₂O₂ Substrate Solution to each well and incubate for the desired exposure time (e.g., 6 hours).

  • Detection: Add 100 µL of the ROS-Glo™ Detection Solution to each well.

  • Incubation: Incubate for 20 minutes at room temperature.[6]

  • Measurement: Read luminescence. An increase in signal indicates the production of ROS.

Tier 3: Genotoxicity Screening

Objective: To assess the potential of an FPBA to cause mutations in DNA. This is a critical safety endpoint.

Recommended Assay:

  • Bacterial Reverse Mutation Assay (Ames Test): This is the gold-standard initial screen for mutagenicity.[16][17] It uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine.[16][17] The assay measures whether the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Experimental Considerations:

  • Metabolic Activation: The test must be performed both with and without a mammalian liver enzyme fraction (S9 mix).[18][19] This is because some chemicals are not mutagenic themselves but are converted to mutagens by metabolic processes in the liver.

  • Strains: A panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) should be used to detect different types of mutations, such as frameshift and base-pair substitutions.[16]

  • Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the vehicle control.[2]

Structure-Toxicity Relationships (STRs) of Fluorinated Phenylboronic Acids

While a comprehensive public database for FPBA toxicity is still developing, some general trends can be inferred from available data on arylboronic acids.

FeatureApparent Impact on ToxicityRationale / Source
Electron-Withdrawing Groups (e.g., Fluorine) May increase the likelihood of mutagenicity.Electron-deficient aryl systems are generally more likely to be mutagenic in the Ames assay. This may be related to an increased susceptibility to oxidation, leading to radical formation.[2]
Presence of a B-C or B-B Bond High probability of being mutagenic.Reagents with a direct boron-carbon or boron-boron bond have a high rate of positive results in the Ames assay, whereas boric acid (which lacks these) is not mutagenic.[2]
Steric Hindrance around Boron May influence reactivity and toxicity.The chemical environment around the boron atom affects its reactivity. Preliminary data suggests a potential correlation between the ¹¹B NMR chemical shift (an indicator of the electronic and steric environment) and mutagenicity.[20]
Aryl Group vs. Alkyl Group Arylboronic acids appear more likely to be mutagenic.Limited data on alkyl boronic acids suggests a potentially lower probability of mutagenicity compared to their aryl counterparts.[2]

This table is a synthesis of current understanding and should be used as a guiding principle, not a definitive rule. Empirical testing remains essential.

Hazard Identification and Safe Handling

Beyond in vitro toxicity, practical laboratory safety is paramount. Always consult the Safety Data Sheet (SDS) for specific compounds.

General Precautions for Handling FPBA Powders:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21][22]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles.[22]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[21]

    • Body Protection: Wear a lab coat.

  • Handling: Avoid dust formation.[21] Do not eat, drink, or smoke when using the product.[22] Wash hands thoroughly after handling.[21][22]

  • Storage: Store in a dry, well-ventilated place, often under an inert atmosphere, as many boronic acids are hygroscopic and air-sensitive.[22]

Conclusion

Fluorinated phenylboronic acids are invaluable tools in drug discovery, but their chemical reactivity demands a proactive and systematic approach to toxicity assessment. The tiered in vitro workflow presented here, moving from broad cytotoxicity to mechanistic and genotoxicity assays, provides a robust framework for early-stage hazard identification. By integrating these preliminary safety assessments into the discovery pipeline, researchers can better prioritize candidates with a higher probability of success, reduce late-stage attrition, and ensure a culture of safety in the laboratory. The relationship between structure and toxicity is an active area of research, and continued data sharing will be essential for building predictive models and designing safer, more effective medicines.[2][5]

References

  • Pierson, J. T., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Boronic acid. [Link]

  • Jeon, S., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC. [Link]

  • Korkmaz, B., et al. (2026). In vitro cytotoxic and genotoxic effects of newly synthesised boron ionic liquids. [Source not provided]. [Link]

  • Inotiv. (n.d.). Ames Assay (Bacterial Reverse Mutation Assay) OECD 471. [Link]

  • Garton, K. J., et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Journal of Visualized Experiments. [Link]

  • Pierson, J. T., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. [Link]

  • Promega France. (n.d.). Medical research assay kit - ROS-Glo™. [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames test: a methodological short review. [Source not provided]. [Link]

  • Taylor & Francis. (n.d.). Boronic acid – Knowledge and References. [Link]

  • RE-Place. (n.d.). The HepG2 cell line: regularly used human liver-based in vitro model. [Link]

  • Spaczynska, E., et al. (2020). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PMC. [Link]

  • Soriano-Ursúa, M. A., et al. (2023). Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro. MDPI. [Link]

  • Yildirim, S., et al. (2025). In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa). PMC. [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. [Link]

  • BMG Labtech. (2023). ROS detection in a cell-based format using the Promega ROS-Glo™ assay. [Link]

  • O'Hagan, S., et al. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology. [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • Soriano-Ursúa, M. A., et al. (2016). Current data regarding the structure-toxicity relationship of boron-containing compounds. ResearchGate. [Link]

  • Labinsights. (2023). The Things You Need To Know About Boronic Acids. [Link]

  • Jennen, D., et al. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology. [Link]

  • Waseem, M., et al. (2024). Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells. Frontiers in Toxicology. [Link]

  • PT. Indolab Utama. (2016). ROS-Glo™ H2O2 Assay. [Link]

  • De Vi-ci-en-te, S. M., & Le, J. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and ¹¹B NMR Chemical Shifts. ACS Medicinal Chemistry Letters. [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]

  • Soriano-Ursúa, M. A., et al. (2016). Current data regarding the structure-toxicity relationship of boron-containing compounds. Toxicology Letters. [Link]

  • Farfán-García, E. D., et al. (2014). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neurotoxicology. [Link]

  • Organic Syntheses. (2009). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Wang, J., et al. (2017). Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles. ResearchGate. [Link]

  • Clayton, J. W. (1962). The Toxicity of Fluorocarbons with Special Reference to Chemical Constitution. Journal of Occupational Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic insights, condition optimization, and self-validating protocols for bifunctional boronic acids. Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic insights, condition optimization, and self-validating protocols for bifunctional boronic acids.

Introduction & Chemical Profile

In modern drug discovery, the synthesis of complex biaryl scaffolds containing highly functionalized pharmacophores is a critical bottleneck. 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (CAS: 2096340-25-7) is a highly versatile, bifunctional building block designed to address this challenge.

This compound features two distinct reactive domains:

  • A Phenylboronic Acid Moiety: Primed for palladium-catalyzed Suzuki-Miyaura C–C cross-coupling[1].

  • A Fluorinated Diarylmethanol Core: The secondary benzylic alcohol provides a handle for downstream derivatization (e.g., etherification, amination, or subsequent C–O activation to form triarylmethanes[2]), while the meta-fluorine atom modulates the molecule's pKa, increases lipophilicity, and blocks specific cytochrome P450 metabolic hotspots.

The primary synthetic challenge when utilizing this compound is achieving high-yielding C–C bond formation at the boronic acid site without compromising the sensitive secondary alcohol through undesired oxidation or palladium-mediated β-hydride elimination.

Mechanistic Insights & Reaction Dynamics

To successfully deploy 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, one must understand the causality behind the catalytic cycle and the specific vulnerabilities of the substrate.

The Threat of Alcohol Oxidation

Palladium(II) intermediates are capable of oxidizing secondary alcohols to ketones via an Oppenauer-type or Wacker-type mechanism if oxygen is present, or if the catalytic cycle stalls. To prevent this, the reaction must be driven forward rapidly. We achieve this by utilizing electron-rich, sterically demanding phosphine ligands (such as dppf or SPhos), which saturate the palladium coordination sphere, accelerate the reductive elimination step, and physically block the hydroxyl group from coordinating to the metal center.

The Role of the Biphasic System

Suzuki-Miyaura couplings require the activation of the boronic acid into a nucleophilic boronate anion [R-B(OH)3]-. For this specific diarylmethanol derivative, the inductive electron-withdrawing effect of the fluorinated moiety slightly decreases the nucleophilicity of the boronic acid. Using a biphasic solvent system (e.g., 1,4-Dioxane/H2O) ensures that the inorganic base (K₂CO₃ or K₃PO₄) is fully dissolved, facilitating rapid and complete boronate formation for the transmetalation step[1].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X L_n Pd0->OxAdd + Ar-X (Aryl Halide) TransMet Transmetalation Ar-Pd(II)-Ar' L_n OxAdd->TransMet + Base / OH- RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Coupled Diarylmethanol Biaryl Product RedElim->Product Product Release Boronic 4-[(3-Fluorophenyl)(hydroxy)methyl] phenylboronic acid Boronic->TransMet Boronate Anion Transfer

Caption: Catalytic cycle of Suzuki-Miyaura coupling with the fluorinated diarylmethanol boronic acid.

Quantitative Data: Condition Optimization

To establish a robust protocol, various catalytic systems were evaluated. The goal was to maximize the yield of the cross-coupled product while minimizing the oxidation of the secondary alcohol to the corresponding benzophenone derivative.

Table 1: Optimization of Reaction Conditions for Cross-Coupling with 4-Bromoanisole

EntryCatalyst System (mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)8062Sluggish transmetalation; ~15% ketone byproduct observed.
2Pd(dppf)Cl₂ (5%)NaOH (2.0)Dioxane/H₂O (4:1)8045Strong base caused partial degradation and protodeboronation.
3 Pd(dppf)Cl₂ (5%) K₂CO₃ (2.0) Dioxane/H₂O (4:1) 80 89 Optimal balance; rapid coupling, intact secondary alcohol.
4Pd(OAc)₂ / SPhos (2%)K₃PO₄ (2.0)THF/H₂O (4:1)6592Highly efficient for sterically hindered aryl halides[3].

Note: Yields determined by HPLC using an internal standard. Entry 3 was selected as the standard protocol due to the commercial availability and stability of Pd(dppf)Cl₂.

Experimental Protocols

The following protocol is engineered as a self-validating system . Each critical step contains an observable metric to ensure the chemical environment is behaving as intended, reducing the risk of late-stage failure.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Reagents Required:

  • 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (1.2 equiv)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 ratio)

Step-by-Step Methodology:

  • Reagent Preparation & Degassing:

    • In a flame-dried Schlenk flask, combine the Aryl Halide (1.0 mmol) and 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (1.2 mmol).

    • Add 1,4-Dioxane (4.0 mL) and aqueous K₂CO₃ (2.0 M, 1.0 mL).

    • Self-Validation Check 1: Purge the biphasic mixture with Argon gas via a submerged needle for exactly 15 minutes. The solution must remain clear. If it turns yellow/brown prematurely, oxygen is present.

  • Catalyst Addition:

    • Briefly remove the Argon line and add Pd(dppf)Cl₂ (0.05 mmol) in one portion. Reseal and purge the headspace for 2 minutes.

    • Self-Validation Check 2: The solution should turn a deep red/orange color. If a black precipitate (palladium black) forms immediately, the system was not properly degassed, and the catalyst has aggregated into inactive nanoparticles.

  • Heating & Reaction Monitoring:

    • Heat the reaction mixture to 80 °C under positive Argon pressure for 4–6 hours.

    • Self-Validation Check 3: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active baseline spot (boronic acid) is consumed. Stain the TLC plate with KMnO₄; the product spot must stain bright yellow against a purple background, confirming the secondary alcohol remains intact.

  • Workup & Extraction:

    • Cool to room temperature and quench with saturated aqueous NH₄Cl (5.0 mL).

    • Extract with Ethyl Acetate (3 × 10 mL).

    • Self-Validation Check 4: A clean phase separation without thick emulsions indicates effective neutralization of the inorganic base and solubilization of palladium salts.

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

ExpWorkflow Step1 Reagent Preparation Step2 Degassing (Argon Purge) Step1->Step2 Step3 Catalyst Addition Step2->Step3 Step4 Heating (60-80 °C) Step3->Step4 Step5 Aqueous Workup Step4->Step5 Step6 Purification & Analysis Step5->Step6

Caption: Step-by-step experimental workflow for the palladium-catalyzed cross-coupling reaction.

Downstream Application Note

Once the biaryl framework is established, the preserved diarylmethanol moiety can be further functionalized. For instance, converting the secondary alcohol into a carbonate ester allows for a subsequent, orthogonal Palladium-catalyzed C–O cross-coupling. This advanced technique yields highly complex, sterically hindered triarylmethanes, which are highly prized in the development of antitubercular and CNS-active therapeutics[1],[2].

References

  • Suzuki-Miyaura Coupling of Diarylmethyl Carbonates with Arylboronic Acids: A New Access to Triarylmethanes Organic Letters, American Chemical Society (ACS). URL:[Link]

  • Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters The Journal of Organic Chemistry, National Institutes of Health (NIH) / ACS. URL:[Link]

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling Molecules, MDPI. URL:[Link](Derived from continuous-flow optimization principles[3])

Sources

Application

Application Note: Step-by-Step Synthesis Pathway for 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (CAS: 2096340-25-7) Introduction & Retrosynthetic Rationale The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (CAS: 2096340-25-7)

Introduction & Retrosynthetic Rationale

The compound 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a highly versatile bifunctional building block. It features a diarylmethanol motif—a privileged pharmacophore prevalent in antihistamines and CNS-active therapeutics—flanked by a boronic acid group, which is essential for downstream [1].

Causality in Route Design: Direct nucleophilic addition of a Grignard reagent to an unprotected formylphenylboronic acid is highly problematic. Unprotected boronic acids exist in equilibrium with their dehydrated boroxine forms and possess acidic hydroxyl protons that rapidly quench organomagnesium reagents, leading to complex mixtures and poor yields.

To circumvent this, our protocol employs a three-step protection-addition-deprotection sequence . We first mask the boronic acid as a pinacol (pin) ester. The subsequent Grignard addition of (3-fluorophenyl)magnesium bromide is highly chemoselective; the aldehyde carbonyl is significantly more electrophilic than the pinacol boronate, ensuring exclusive attack at the formyl carbon [2]. Finally, the pinacol ester is oxidatively cleaved using sodium periodate ( NaIO4​ ) to regenerate the free boronic acid without dehydrating the newly formed benzylic alcohol [3].

Reaction Pathway & Workflow Visualization

SynthesisPathway SM1 4-Formylphenylboronic Acid Int1 4-Formylphenylboronic Acid Pinacol Ester SM1->Int1 Step 1 MgSO4, DCM Pin Pinacol (Protection) Pin->Int1 Int2 Diarylmethanol Pinacol Ester Int1->Int2 Step 2 THF, 0°C to RT Grig (3-Fluorophenyl)MgBr (Grignard Reagent) Grig->Int2 Product 4-[(3-Fluorophenyl)(hydroxy)methyl] phenylboronic acid Int2->Product Step 3 THF/H2O, RT Deprot NaIO4 / HCl (Deprotection) Deprot->Product

Figure 1: Forward synthesis pathway for 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid.

ExperimentalWorkflow Step1 Step 1: Protection 4-FPBA + Pinacol 2h at RT in DCM QC1 QC Check 1 TLC: Hexane/EtOAc (4:1) Stain: KMnO4 Step1->QC1 Step2 Step 2: Grignard Addition Add (3-F-Ph)MgBr at 0°C Warm to RT, 4h QC1->Step2 QC2 QC Check 2 1H NMR: Disappearance of Aldehyde peak (~10 ppm) Step2->QC2 Step3 Step 3: Deprotection NaIO4 / HCl in THF/H2O 12h at RT QC2->Step3 QC3 Final Validation 11B NMR: Shift to ~28 ppm LC-MS: [M-H]- 245.0 Step3->QC3

Figure 2: Step-by-step experimental workflow and integrated quality control checkpoints.

Quantitative Data Summary

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield
1 4-Formylphenylboronic acid149.941.01.50 g-
1 Pinacol118.171.11.30 g-
1 Anhydrous MgSO4​ 120.373.03.61 g-
1 4-Formylphenylboronic acid pinacol ester 232.09 - ~2.20 g 95%
2 (3-Fluorophenyl)magnesium bromide (1.0 M)199.331.212.0 mL-
2 Diarylmethanol pinacol ester 328.19 - ~2.80 g 85%
3 Sodium periodate ( NaIO4​ )213.893.06.42 g-
3 1 N Hydrochloric Acid ( HCl )36.460.55.0 mL-
3 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid 246.05 - ~1.75 g 80%

Step-by-Step Experimental Protocols

Step 1: Boronic Acid Protection (Pinacol Ester Formation)

Note: This step can be bypassed if commercial 4-formylphenylboronic acid pinacol ester is available, but in-house protection is highly cost-effective.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve 4-formylphenylboronic acid (1.50 g, 10 mmol) and pinacol (1.30 g, 11 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Reaction: Add anhydrous MgSO4​ (3.61 g, 30 mmol) to the stirring solution. Stir at room temperature for 2-4 hours.

  • Causality: The MgSO4​ acts as a chemical desiccant. By continuously sequestering the water byproduct, it drives the condensation equilibrium entirely toward the pinacol ester.

  • Self-Validation (QC 1): Monitor via TLC (Hexane/EtOAc 4:1). The highly polar boronic acid streak will disappear, replaced by a high- Rf​ spot (UV active, stains with KMnO4​ ).

  • Workup: Filter the suspension through a Celite pad to remove MgSO4​ . Concentrate the filtrate under reduced pressure to yield a white solid.

Step 2: Chemoselective Grignard Addition
  • Setup: Purge a 250 mL Schlenk flask with inert gas (Argon or N2​ ). Dissolve the 4-formylphenylboronic acid pinacol ester (~2.20 g, 9.5 mmol) in 30 mL of anhydrous THF.

  • Addition: Cool the flask to 0 °C using an ice bath. Slowly add (3-fluorophenyl)magnesium bromide (12.0 mL of a 1.0 M solution in THF, 12 mmol) dropwise over 15 minutes via syringe.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for 3 hours.

  • Causality: Initiating the reaction at 0 °C is critical to control the exotherm and prevent the Grignard reagent from attacking the pinacol boronate (which could form unwanted "ate" complexes). THF is utilized as it stabilizes the organomagnesium species via lone-pair coordination [2].

  • Self-Validation (QC 2): Extract a 0.1 mL aliquot, quench with NH4​Cl , and perform a rapid 1H NMR. The characteristic aldehyde proton peak at ~10.0 ppm must be completely absent, replaced by a new benzylic carbinol proton signal around 5.8 ppm.

  • Workup: Carefully quench the reaction at 0 °C with 20 mL of saturated aqueous NH4​Cl . Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

Step 3: Oxidative Deprotection of the Pinacol Ester
  • Setup: In a 250 mL round-bottom flask, dissolve the crude diarylmethanol pinacol ester (~2.80 g, 8.5 mmol) in 40 mL of THF. Add 10 mL of distilled water (THF: H2​O ratio of 4:1).

  • Oxidation: Add sodium periodate ( NaIO4​ ) (6.42 g, 30 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Hydrolysis: Add 5.0 mL of 1 N HCl and continue stirring at room temperature for 12 hours.

  • Causality: Deprotecting pinacol esters is notoriously difficult due to their extreme stability. NaIO4​ oxidatively cleaves the pinacol diol backbone, forming a cyclic periodate intermediate that collapses into acetone and the free boronic acid. The mild HCl catalyzes the initial transesterification without being harsh enough to dehydrate the newly formed benzylic alcohol into a diarylalkene [3].

  • Self-Validation (QC 3): 11B NMR is the gold standard here. The boron signal will shift from ~30 ppm (characteristic of the boronic ester) to ~28 ppm (characteristic of the free boronic acid). LC-MS should show an [M−H]− mass of 245.0.

  • Workup: Dilute with 50 mL of EtOAc and separate the layers. Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry over Na2​SO4​ and concentrate. Purify the crude product by recrystallization from EtOAc/Hexane to yield the pure 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Jendralla, H., et al. (1995). Efficient synthesis of (E)- and (Z)-4-(2-arylethenyl)phenylboronic acids. Liebigs Annalen, 1995(7), 1253-1257. URL:[Link]

  • Coutts, S. J., Adams, J., Tucker, D., & Wolin, R. L. (1994). Two efficient methods for the cleavage of pinacol boronates yielding the free boronic acids. Tetrahedron Letters, 35(29), 5109-5112. URL:[Link]

Method

Application Notes and Protocols: The Versatility of Fluorinated Phenylboronic Acids in Drug Discovery and Medicinal Chemistry

Introduction: A Strategic Alliance of Fluorine and Boron in Drug Design In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical moieties can dramatically enhance the therapeutic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Alliance of Fluorine and Boron in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of specific chemical moieties can dramatically enhance the therapeutic profile of a drug candidate. Among these, fluorinated phenylboronic acids have emerged as a class of compounds with remarkable versatility and potential. This guide provides an in-depth exploration of their applications, underpinned by detailed protocols and the scientific rationale behind their use.

The unique properties of fluorinated phenylboronic acids stem from the synergistic interplay between the fluorine atom and the boronic acid group. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties, including its metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] The introduction of fluorine can also lower the pKa of the boronic acid, a critical factor for its interaction with biological molecules at physiological pH.[3][4]

The boronic acid moiety, on the other hand, is a versatile functional group known for its ability to form reversible covalent bonds with diols, a feature exploited in sensing and drug delivery.[5][6] It can also engage in various non-covalent interactions, making it a valuable pharmacophore for enzyme inhibition.

This document will delve into the multifaceted applications of these compounds, from their role as potent enzyme inhibitors and imaging agents to their use in sophisticated drug delivery systems.

Part 1: Core Applications in Drug Discovery

Enzyme Inhibition: A Tale of Covalent and Non-covalent Interactions

Fluorinated phenylboronic acids have proven to be effective inhibitors of various enzymes, particularly serine proteases and β-lactamases.[7][8] Their inhibitory mechanism can involve both reversible covalent bond formation with active site residues and non-covalent interactions that enhance binding affinity.[9] The fluorine substituent can contribute to enhanced binding through favorable halogen bonding and hydrophobic interactions.

Case Study: Inhibition of Serine β-Lactamases

A study on a series of phenylboronic acid derivatives demonstrated their activity against class A and class C serine β-lactamases (SBLs).[7] The introduction of specific substituents on the phenyl ring was found to significantly improve the inhibitory potency. Molecular docking and X-ray crystallography studies revealed the binding modes of these inhibitors, providing a rational basis for the design of broad-spectrum SBL inhibitors.[7]

Protocol 1: General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a fluorinated phenylboronic acid derivative against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Fluorinated phenylboronic acid inhibitor (dissolved in DMSO to a stock concentration of 10 mM)

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.[7]

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Data Interpretation: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

Positron Emission Tomography (PET) Imaging: Illuminating Disease

The radioisotope fluorine-18 (¹⁸F) is a widely used positron emitter in PET imaging due to its favorable decay characteristics.[10] Fluorinated phenylboronic acids can be radiolabeled with ¹⁸F to create PET tracers for imaging various biological targets, including tumors.[11][12] The ability of phenylboronic acids to target specific biomarkers, such as overexpressed sialic acids on cancer cells, makes them attractive candidates for developing tumor-specific imaging agents.[5][13]

Workflow for PET Tracer Development

PET_Tracer_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_evaluation Preclinical Evaluation Precursor Arylboronic Acid Precursor Radiolabeling Cu-mediated ¹⁸F-Fluorination Precursor->Radiolabeling [¹⁸F]Fluoride Purification HPLC Purification Radiolabeling->Purification InVitro In Vitro Cell Uptake Purification->InVitro InVivo In Vivo µPET Imaging InVitro->InVivo Biodistribution Biodistribution Studies InVivo->Biodistribution

Caption: Workflow for the development of an ¹⁸F-labeled phenylboronic acid PET tracer.

Protocol 2: Copper-Mediated ¹⁸F-Fluorination of Arylboronic Acids

This protocol describes a method for the radiolabeling of arylboronic acids with ¹⁸F.[11]

Materials:

  • Arylboronic acid precursor

  • [¹⁸F]Fluoride

  • Copper(II) salt (e.g., Cu(OTf)₂)

  • Base (e.g., pyridine)

  • Solvent (e.g., DMF or DMSO)

  • Automated radiosynthesis module

Procedure:

  • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by repeated evaporation with acetonitrile.

  • Dissolve the arylboronic acid precursor, copper(II) salt, and base in the chosen solvent.

  • Add the precursor solution to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at a specific temperature (e.g., 110-130 °C) for a designated time (e.g., 15-30 minutes).

  • Cool the reaction mixture and purify the ¹⁸F-labeled product using high-performance liquid chromatography (HPLC).

  • Formulate the purified product in a physiologically compatible solution for injection.

Quality Control: The radiochemical purity, specific activity, and stability of the final product must be determined before in vivo use.

Drug Delivery Systems: Precision Targeting of Therapeutics

The ability of phenylboronic acids to interact with sialic acid, which is often overexpressed on the surface of cancer cells, makes them excellent targeting ligands for drug delivery systems.[5][14] Furthermore, the pH- and glucose-responsive nature of the boronic acid-diol interaction allows for the design of "smart" drug delivery vehicles that release their payload in response to specific stimuli in the tumor microenvironment or in the presence of high glucose levels.[4][15][16]

Mechanism of pH-Responsive Drug Release

pH_Responsive_Release cluster_high_pH Physiological pH (7.4) cluster_low_pH Tumor Microenvironment pH (<7.0) NP_Stable Nanoparticle (Drug Encapsulated) NP_Destabilized Nanoparticle Destabilization NP_Stable->NP_Destabilized Protonation of Boronic Acid Drug_Release Drug Release NP_Destabilized->Drug_Release

Caption: Schematic of pH-responsive drug release from a phenylboronic acid-functionalized nanoparticle.

Protocol 3: Formulation of Phenylboronic Acid-Functionalized Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles functionalized with a fluorinated phenylboronic acid for targeted drug delivery.

Materials:

  • Biodegradable polymer (e.g., PLGA, chitosan)

  • Fluorinated phenylboronic acid derivative with a reactive group (e.g., carboxyl or amine)

  • Drug to be encapsulated (e.g., doxorubicin)

  • EDC/NHS for coupling chemistry

  • Organic solvent (e.g., acetone, DMSO)

  • Aqueous solution (e.g., water, buffer)

  • Surfactant (e.g., PVA, Pluronic F68)

Procedure:

  • Polymer-PBA Conjugation:

    • Activate the carboxyl groups of the polymer or the PBA derivative using EDC/NHS chemistry.

    • React the activated compound with the amine or carboxyl group of the other component to form a stable amide bond.[14]

    • Purify the polymer-PBA conjugate by dialysis or precipitation.

  • Nanoparticle Formulation (Nanoprecipitation Method):

    • Dissolve the polymer-PBA conjugate and the drug in a water-miscible organic solvent.

    • Add this organic phase dropwise to a vigorously stirred aqueous solution, optionally containing a surfactant.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Purification and Characterization:

    • Remove the organic solvent and unencapsulated drug by centrifugation or dialysis.

    • Characterize the nanoparticles for their size, zeta potential, drug loading efficiency, and surface functionalization.

Chemical Biology and Sensing: Visualizing Cellular Processes

Fluorinated phenylboronic acids can be incorporated into fluorescent probes for cellular imaging and the detection of biologically important molecules like carbohydrates.[17][18] The fluorescence properties of the probe can be designed to change upon binding to the target analyte, allowing for real-time monitoring of its concentration and localization within living cells.[17][19]

Protocol 4: Live-Cell Imaging with a Fluorinated Phenylboronic Acid-Based Probe

This protocol outlines the use of a fluorescent phenylboronic acid probe for imaging in living cells.[18]

Materials:

  • Fluorescent phenylboronic acid probe

  • Cell culture medium

  • Live-cell imaging buffer

  • Cells of interest cultured on glass-bottom dishes

  • Confocal or fluorescence microscope

Procedure:

  • Culture the cells to the desired confluency.

  • Prepare a working solution of the fluorescent probe in live-cell imaging buffer. The optimal concentration should be determined empirically.

  • Wash the cells with pre-warmed imaging buffer.

  • Incubate the cells with the probe solution for a specific duration (e.g., 30-60 minutes) at 37 °C.

  • Wash the cells again to remove any unbound probe.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.[20]

  • For dynamic studies, the probe can be added directly to the cells on the microscope stage, and images can be acquired over time.

Part 2: Essential Synthetic Methodologies

Synthesis of Fluorinated Phenylboronic Acids

The synthesis of fluorinated phenylboronic acids typically involves the conversion of a corresponding aryl halide to a boronic acid. A common method is through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.[3]

Protocol 5: Synthesis of 4-Amino-3-fluorophenylboronic Acid

This protocol is adapted from a literature procedure for the synthesis of a key fluorinated phenylboronic acid derivative.[3]

Materials:

  • 4-Bromo-2-fluoroaniline

  • n-Butyllithium (n-BuLi)

  • Trimethyl borate

  • Dry tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 4-bromo-2-fluoroaniline in dry THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add n-BuLi to the solution and stir for a designated time to allow for the lithium-halogen exchange to complete.

  • Add trimethyl borate to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction by adding aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the product by crystallization or column chromatography.

Safety Note: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

Suzuki-Miyaura Cross-Coupling Reactions: A Cornerstone of C-C Bond Formation

Fluorinated phenylboronic acids are invaluable building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][21][22][23] This reaction is widely used in the synthesis of complex organic molecules, including many pharmaceutical compounds.[24]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OH)₂ Base PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 6: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly accelerate the Suzuki-Miyaura reaction.[21][24]

Materials:

  • Aryl halide

  • Fluorinated phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, DMF)

  • Microwave synthesis vial

Procedure:

  • In a microwave vial, combine the aryl halide, fluorinated phenylboronic acid, palladium catalyst, and base.

  • Add the solvent and seal the vial.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction by adding water and an organic solvent.

  • Separate the organic layer and purify the product by column chromatography.

Part 3: Data Summary

Table 1: Physicochemical Properties of Selected Fluorinated Phenylboronic Acids

CompoundpKaApplicationReference
4-Fluorophenylboronic acid8.77Synthesis[25]
3,5-Bis(trifluoromethyl)phenylboronic acid7.2Glucose Sensing[3]
4-Carboxy-3-fluorophenylboronic acid7.2Drug Delivery[4][16]
2,3,4,6-Tetrafluorophenylboronic acid6.17Synthesis[25]

Conclusion

Fluorinated phenylboronic acids represent a powerful and versatile class of molecules in the medicinal chemist's toolbox. Their unique combination of properties enables a wide range of applications, from the rational design of potent enzyme inhibitors to the development of sophisticated imaging agents and targeted drug delivery systems. The protocols and insights provided in this guide are intended to facilitate the exploration and application of these remarkable compounds in the ongoing quest for new and improved therapeutics.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Demand for 2-Fluorophenylboronic Acid in Chemical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Kaniowski, D., & Lesniak, W. (2022). Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. [Link]

  • De Luca, F., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. [Link]

  • Truckses, T. A., et al. (2021). Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. PMC. [Link]

  • Gamsey, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • Journal of Nuclear Medicine. (2024). Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine.
  • Pertusati, F., et al. Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Yoshinaga, N., et al. (2023). Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery. PMC. [Link]

  • Truckses, T. A., et al. (2021). Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. RSC Chemical Biology. [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science.
  • Organic Letters. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters.
  • ResearchGate. (2025). (PDF) pH-Responsive Biocompatible Fluorescent Polymer Nanoparticles Based on Phenylboronic Acid for Intracellular Imaging and Drug Delivery.
  • Non-commercial. (2021). A versatile fluorinated azamacrocyclic chelator enabling 18F PET or 19F MRI: a first step towards new multimodal and smart contrast agents. PMC. [Link]

  • ACS Publications. (2023). Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery | Nano Letters.
  • Request PDF. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Request PDF.
  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]

  • Request PDF. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. Request PDF.
  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • ACS Publications. (2010). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites | Journal of Medicinal Chemistry.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • DOI. (n.d.). Self-assembled Nanorods of Phenylboronic Acid Functionalized Pyrene for In Situ Two-Photon Imaging of Cell Surface Sialic Acids. DOI.
  • MDPI. (2025). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI.
  • MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • PMC. (n.d.).
  • MDPI. (2017).
  • Research and Reviews. (n.d.). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations | Open Access Journals. Research and Reviews.
  • PMC. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • PMC. (n.d.). Fluorine-18 labeled amino acids for tumor PET/CT imaging. PMC.
  • PubMed. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed. [Link]

  • MDPI. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. MDPI.
  • PMC. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC. [Link]

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Application

Application Notes and Protocols for the Coupling of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

Abstract This technical guide provides a comprehensive overview of the reagents, catalysts, and protocols for the successful cross-coupling of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid. This versatile buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the reagents, catalysts, and protocols for the successful cross-coupling of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The presence of a secondary benzylic alcohol functionality necessitates careful selection of reaction conditions to ensure selective C(sp²)-C(sp²) bond formation via Suzuki-Miyaura coupling, while avoiding undesirable side reactions such as C(sp³)-O bond activation. This document outlines the underlying chemical principles, provides detailed, field-proven protocols, and offers guidance for troubleshooting and optimization.

Introduction and Strategic Considerations

4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a bifunctional reagent that offers a strategic entry point for constructing tri-aryl methane scaffolds and other complex diaryl structures. The primary method for engaging the boronic acid moiety is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for C-C bond formation.[1][2]

However, the benzylic alcohol group introduces a critical challenge. While the C(aryl)-B(OH)₂ bond is the intended site of reaction, the benzylic C-O bond can also be activated under certain palladium-catalyzed conditions, leading to the formation of diarylmethanes instead of the desired biaryl alcohol.[3][4] Therefore, the central objective is to identify catalytic systems that selectively promote the Suzuki-Miyaura pathway over deoxygenative coupling. This requires a nuanced understanding of the roles of the catalyst, ligand, base, and solvent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to rational catalyst selection and reaction optimization. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoborane, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_ArAr->Product ArX Ar-X (Aryl Halide) ArX->PdII_ArX Boronic Ar'-B(OH)₂ Boronic->PdII_ArAr Base Base (e.g., K₂CO₃) Base->Boronic caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Reagent and Catalyst Selection: A Rationale-Driven Approach

The success of coupling 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid hinges on choosing conditions that favor the desired reaction pathway. Below is an analysis of each component's role and recommended choices.

Palladium Precatalyst

The precatalyst is the source of the active Pd(0) species. While many options exist, air-stable Pd(II) precatalysts are often preferred for their ease of handling.

  • [PdCl₂(dppf)] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is an excellent starting point. The dppf ligand is robust, promotes efficient coupling for a wide range of substrates, and is less prone to side reactions. It is particularly effective for reactions involving functionalized boronic acids.[7][8]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic and effective catalyst, it is supplied as the active Pd(0) species. However, it can be sensitive to air and may require more careful handling. It has been shown to catalyze Suzuki-Miyaura couplings involving benzylic alcohols, sometimes leading to direct arylation via C-O activation, highlighting the need for careful condition screening.[3]

  • Pd(OAc)₂ (Palladium(II) Acetate): Used in conjunction with a phosphine ligand, this provides a versatile and cost-effective system. The choice of ligand is critical when using Pd(OAc)₂.[9]

Recommendation: Begin with [PdCl₂(dppf)] due to its high reliability and broad functional group tolerance.[10]

Ligands

Phosphine ligands stabilize the palladium center and modulate its reactivity. The electronic and steric properties of the ligand are crucial.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): As part of the recommended [PdCl₂(dppf)] complex, this bulky, electron-rich ligand generally accelerates reductive elimination and provides good catalyst stability.

  • PPh₃ (Triphenylphosphine): A standard, effective ligand, particularly for less demanding couplings. It is a strong enough activating ligand for many benzylic substrates.[7]

  • Buchwald Ligands (e.g., SPhos, XPhos): For particularly challenging couplings (e.g., with sterically hindered partners or aryl chlorides), these highly active biaryl phosphine ligands can be invaluable.[9] However, they may not be necessary for initial trials with aryl bromides or iodides.

Base

The base is essential for activating the boronic acid to form the boronate anion, which is necessary for transmetalation.[5]

  • K₂CO₃ (Potassium Carbonate): A moderately strong base that is effective for a wide range of Suzuki couplings. It is often used in aqueous solvent mixtures.[11]

  • Cs₂CO₃ (Cesium Carbonate): A stronger, more soluble base that can significantly accelerate reactions, especially for less reactive coupling partners or sterically hindered substrates.[7]

  • K₃PO₄ (Potassium Phosphate): A strong base often used under non-aqueous conditions and can be effective where carbonates fail.

Recommendation: Use K₂CO₃ for initial experiments in a biphasic solvent system. If reactivity is low, switching to Cs₂CO₃ is a logical next step.[7][10]

Solvent System

The solvent must dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used).

  • 1,4-Dioxane / Water: A very common and effective biphasic system. Dioxane solubilizes the organic components, while water dissolves the inorganic base and the boronate intermediate.[10]

  • Toluene / Water: Another excellent biphasic choice, particularly for higher-temperature reactions.[6]

  • DMF (Dimethylformamide) or DMA (Dimethylacetamide): Polar aprotic solvents suitable for reactions run at high temperatures, especially under microwave conditions.[12]

Recommendation: A 3:1 to 5:1 mixture of 1,4-Dioxane and Water is a robust starting point. It is crucial to degas the solvent thoroughly to remove oxygen, which can deactivate the palladium catalyst.[6][10]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the Suzuki-Miyaura coupling of the title compound.

General Experimental Workflow

The overall process from setup to product isolation follows a standard workflow for palladium-catalyzed reactions.

Workflow A 1. Reagent Preparation (Flask, Stir Bar, Reactants) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent & Catalyst Addition (Degassed Solvents, Pd Catalyst) B->C D 4. Reaction (Heat to Target Temperature) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Continue Heating F 6. Work-up (Quench, Extract, Wash) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Product Isolation (Concentrate & Dry) G->H caption Figure 2. General Experimental Workflow.

Caption: Figure 2. General Experimental Workflow.

Protocol 1: Standard Coupling with an Aryl Bromide

This protocol describes the coupling of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid with 4-bromoanisole as a representative aryl bromide.

Reagents:

ReagentMol. Wt.Amount (mg)MmolEquivalents
4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid262.063141.21.2
4-Bromoanisole187.041871.01.0
[PdCl₂(dppf)]731.73220.030.03
K₂CO₃138.214153.03.0
1,4-Dioxane (degassed)-9.0 mL--
Water (degassed)-3.0 mL--

Procedure:

  • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (314 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Add the palladium catalyst, [PdCl₂(dppf)] (22 mg, 0.03 mmol), to the flask against a positive flow of inert gas.

  • Via syringe, add the degassed 1,4-dioxane (9.0 mL) and degassed water (3.0 mL).[6]

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Summary of Recommended Conditions and Optimization

The optimal conditions can vary based on the reactivity of the aryl halide coupling partner. The following table provides recommended starting points.

Coupling PartnerCatalyst (mol%)Base (eq.)Solvent SystemTemp (°C)Notes
Aryl Iodide [PdCl₂(dppf)] (1-2%)K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-90Generally high reactivity; shorter reaction times expected.
Aryl Bromide [PdCl₂(dppf)] (2-3%)K₂CO₃ (3)Dioxane/H₂O (4:1)90-100As described in Protocol 1. Good balance of reactivity and selectivity.[10]
Aryl Chloride Pd(OAc)₂/SPhos (2-4%)Cs₂CO₃ (3)Toluene/H₂O (5:1)100-110Requires a more active catalyst system. Aryl chlorides are less reactive.[9]
Aryl Triflate Pd(OAc)₂/PCy₃ (2-3%)K₃PO₄ (3)Dioxane100Often requires strong bases and specific ligands for efficient coupling.[5]

Troubleshooting:

  • Low Conversion: If the reaction stalls, consider increasing the temperature, switching to a stronger base (Cs₂CO₃), or using a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[7][9]

  • Formation of Side Products: If deoxygenation or other side reactions are observed, try lowering the reaction temperature or using a milder base. Screening different ligands can also help tune selectivity.

  • Homocoupling of Boronic Acid: Ensure the reaction mixture is thoroughly degassed, as oxygen can promote this side reaction.

References

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Communications Chemistry.
  • Application Notes and Protocols for Suzuki-Miyaura Reactions with (3-Hydroxymethyl)phenylboronic Acid. BenchChem.
  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters.
  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.
  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. ACS Publications.
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Pd-Catalyzed Direct Deoxygenative Arylation of Non- π-Extended Benzyl Alcohols with Boronic Acids. Research Collection.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing homocoupling side reactions with 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

Welcome to the Advanced Catalysis Technical Support Center . This portal is designed for process chemists and drug development professionals troubleshooting complex Suzuki-Miyaura cross-couplings.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center . This portal is designed for process chemists and drug development professionals troubleshooting complex Suzuki-Miyaura cross-couplings.

Below is our comprehensive guide for suppressing homocoupling side reactions when utilizing 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid .

Module 1: Diagnostic Decision Tree

Before altering your chemical equivalents, use the following diagnostic workflow to isolate the root cause of the homocoupling.

Troubleshooting Start High Homocoupling Observed (>5%) CheckO2 Is the system strictly anaerobic? Start->CheckO2 Degas Implement Freeze-Pump-Thaw or 30min Ar Sparge CheckO2->Degas No CheckPd Using a Pd(II) Precatalyst? CheckO2->CheckPd Yes Degas->CheckPd FixPd Switch to Pd(0) (e.g., Pd2(dba)3) or add Potassium Formate CheckPd->FixPd Yes CheckKinetics Is Boronic Acid concentration high? CheckPd->CheckKinetics No FixPd->CheckKinetics FixKinetics Use Syringe Pump for Slow Addition CheckKinetics->FixKinetics Yes Success Homocoupling Minimized CheckKinetics->Success No FixKinetics->Success

Diagnostic workflow for isolating and resolving homocoupling in Suzuki-Miyaura reactions.

Module 2: Mechanistic Root Cause Analysis (FAQs)

Q: Why is 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid forming a symmetric biphenyl dimer in my reaction? A: Homocoupling of boronic acids is driven by two distinct mechanistic pathways that hijack the standard catalytic cycle.

  • Oxidative Homocoupling (Aerobic): If adventitious oxygen is present, it rapidly oxidizes the active Pd(0) species into a Pd(II)-peroxo complex. This complex undergoes a double transmetalation with two equivalents of your boronic acid, followed by reductive elimination to form the dimer[1].

  • Sacrificial Precatalyst Reduction (Anaerobic): If you are using a Pd(II) precatalyst (e.g., Pd(OAc)2​ or Pd(dppf)Cl2​ ), the metal center must be reduced to Pd(0) to initiate the cross-coupling cycle. In the absence of a dedicated reducing agent, the boronic acid acts as the reductant. Two molecules of boronic acid are consumed to reduce one atom of Pd(II), generating the homocoupled dimer as a stoichiometric byproduct[2].

Q: How does the structure of this specific boronic acid influence the side reaction? A: Your molecule contains a bulky para-substituent: a secondary benzylic alcohol linked to a 3-fluorophenyl ring. This steric bulk can marginally decelerate the transmetalation step of the desired cross-coupling. When transmetalation is slow, the lifetime of the intermediate Pd(II)-aryl halide complex increases, providing a wider kinetic window for competing side reactions (like homocoupling or protodeboronation) to occur. Utilizing highly active, electron-rich Buchwald ligands (like XPhos) is critical to accelerate the desired pathway[3].

Q: I have rigorously degassed my solvents, but I still see ~10% homocoupling. How can I suppress this further? A: You must exploit the kinetic rate laws of the competing reactions. The desired cross-coupling is first-order with respect to the boronic acid, whereas the homocoupling side reaction is second-order (requiring two molecules to transmetalate onto a single Pd center). By using a syringe pump to slowly add the boronic acid over several hours, you maintain an extremely low instantaneous concentration of the reagent. This mathematically favors the first-order cross-coupling while starving the second-order homocoupling pathway[4].

Mechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd O2_Ox O2 Oxidation (Aerobic Ingress) Pd0->O2_Ox PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMet Transmetalation (Boronic Acid) PdII_Ar->TransMet PdII_Ar_Ar Ar-Pd(II)-Ar' TransMet->PdII_Ar_Ar RedElim Reductive Elimination (Cross-Coupled Product) PdII_Ar_Ar->RedElim RedElim->Pd0 Pd_Peroxo L_n Pd(II)-O-O Peroxo Complex O2_Ox->Pd_Peroxo Double_Trans Double Transmetalation (2x Boronic Acid) Pd_Peroxo->Double_Trans Homocoupled Homocoupled Dimer (Ar'-Ar') Double_Trans->Homocoupled Homocoupled->Pd0 Pd(0) Regeneration

Competing catalytic cycles: Cross-coupling vs. O2-mediated oxidative homocoupling.

Module 3: Quantitative Optimization Data

The following table summarizes the causal impact of specific parameter adjustments on the yield of the desired cross-coupled product versus the homocoupled dimer, based on established process chemistry optimizations[4].

Reaction ParameterSub-Optimal ConditionOptimized ConditionCausality / Mechanistic Impact
Atmosphere Open to air / Poor sealSubsurface Ar sparge (30 min)Eliminates O2-driven Pd-peroxo complex formation.
Pd Source Pd(OAc)2​ (Pd(II) salt) Pd2​(dba)3​ (Pd(0) source)Prevents sacrificial reduction of the boronic acid.
Ligand Choice PPh3​ XPhos or SPhosSteric bulk accelerates reductive elimination; electron density stabilizes Pd(0).
Addition Method All-at-once additionSyringe pump (over 2 hours)Lowers instantaneous [Boronic Acid], favoring 1st-order cross-coupling over 2nd-order homocoupling.
Expected Dimer ~25 - 40% < 2% Synergistic effect of kinetic and atmospheric control.

Module 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each critical step includes a physical observation checkpoint to confirm the mechanistic requirement has been met before proceeding.

Objective: Achieve >95% cross-coupling selectivity with 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid.

Step 1: Anaerobic System Setup

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.08 eq), and K3​PO4​ (2.0 eq).

  • Seal the flask with a rubber septum and perform three cycles of vacuum/Argon backfill.

  • Causality: Utilizing a Pd(0) source prevents the initial sacrificial homocoupling required to reduce Pd(II) precatalysts[2].

Step 2: Solvent Degassing

  • In a separate flask, prepare a 5:1 mixture of 1,4-Dioxane and HPLC-grade water.

  • Sparge the solvent subsurface with Argon for a minimum of 30 minutes.

  • Causality: Rigorous exclusion of dissolved oxygen prevents the formation of the homocoupling-inducing Pd-peroxo complex[1].

Step 3: Catalyst Activation

  • Transfer the degassed solvent to the Schlenk flask via a gas-tight syringe.

  • Stir the mixture at 40°C for 15 minutes.

  • Validation Checkpoint: The solution should transition from a dark purple/black suspension ( Pd2​(dba)3​ ) to a homogeneous deep red or reddish-brown solution. This confirms successful ligand exchange (dba to XPhos) and the generation of the active Ln​Pd(0) catalyst. If black precipitate forms, oxygen has entered the system and the Pd has aggregated into inactive palladium black.

Step 4: Kinetic Control via Slow Addition

  • Dissolve 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid (1.2 eq) in a minimal volume of degassed 1,4-Dioxane.

  • Draw the solution into a gas-tight syringe and place it in a syringe pump.

  • Heat the main reaction flask to the target temperature (e.g., 80°C).

  • Add the boronic acid solution dropwise over 2 to 3 hours.

  • Causality: Slow addition ensures the rate of transmetalation is dictated by the availability of the boronic acid, keeping its concentration too low to participate in the bimolecular homocoupling pathway[4].

  • Validation Checkpoint: Monitor via LC-MS or TLC at the 1-hour mark. You should observe the desired product mass/spot with no highly polar, UV-active spot corresponding to the dimeric diol byproduct.

Step 5: Quench and Workup

  • Once addition is complete, stir for an additional 30 minutes, then cool to room temperature.

  • Quench with water and extract with EtOAc. The bulky benzylic alcohol on your product is stable under these mild biphasic conditions.

References

  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. URL:[Link]

  • Chemical Society Reviews (RSC Publishing) - Selection of boron reagents for Suzuki–Miyaura coupling. DOI: 10.1039/C3CS60197H. URL:[Link]

  • Organic Process Research & Development (ACS Publications) - Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. DOI: 10.1021/op060180i. URL:[Link]

Sources

Optimization

Shelf-life and storage stability optimization for 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

Technical Support Center: Shelf-Life & Storage Stability Optimization for 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid Executive Overview 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a bifunctional b...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Shelf-Life & Storage Stability Optimization for 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

Executive Overview

4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a bifunctional building block featuring a reactive phenylboronic acid group and a secondary alcohol linker. While highly valuable for Suzuki-Miyaura cross-coupling and derivatization, its dual-functionality introduces specific stability challenges. This guide provides causal explanations, troubleshooting steps, and validated protocols to maximize shelf-life and ensure experimental reproducibility.

Part 1: Core Degradation Pathways & Troubleshooting FAQs

Degradation A 4-[(3-Fluorophenyl)(hydroxy)methyl] phenylboronic acid B Boroxine Anhydride (Trimerization) A->B -H2O (Dry/Heat) Reversible C Protodeboronation (Loss of B(OH)2) A->C Aqueous Base/Metals Irreversible D Oxidation (Phenol / Ketone) A->D O2 / H2O2 / Light Irreversible B->A +H2O (Hydrolysis)

Fig 1: Primary degradation pathways and equilibrium states of the boronic acid derivative.

Q1: My mass spectrometry and NMR data show unexpected high-molecular-weight species, and my cross-coupling yields are inconsistent. What is happening? Root Cause: Boroxine Anhydride Formation. Mechanism: Organoboronic acids exist in a dynamic, overarching hydrolytic equilibrium with their trimeric cyclic anhydrides, known as boroxines[1]. This dehydration process is entropically favored and can occur simply by storing the powder in a desiccator or in anhydrous solvents[2]. While boroxines are chemically competent in cross-coupling, their presence drastically alters the molecular weight (trimerization with the loss of three water molecules), leading to incorrect stoichiometric calculations and variable yields. Solution: To reverse boroxine formation, add a stoichiometric excess of water or a protic solvent to your reaction mixture. For analytical validation, run NMR in D₂O or add a drop of D₂O to your DMSO-d₆ sample to force the equilibrium back to the monomeric boronic acid[1].

Q2: After storing the compound in an aqueous buffer, I observed a complete loss of the boronic acid moiety. How do I prevent this? Root Cause: Protodeboronation. Mechanism: Boronic acids are susceptible to protodeboronation—the hydrolytic cleavage of the carbon-boron bond—especially under aqueous basic conditions or in the presence of metal cations[3]. This decomposition pathway replaces the boronic acid group with a proton, irreversibly destroying the reactive handle[4]. Solution: Never store this compound in aqueous solutions, particularly at high pH. If aqueous conditions are required for an assay, prepare the solution immediately prior to use. For long-term storage, keep the compound as a lyophilized solid or in anhydrous, non-coordinating solvents (e.g., anhydrous DMSO) at -80°C[5].

Q3: I am detecting a ketone byproduct and a phenol derivative in my aged batches. What is the degradation mechanism? Root Cause: Dual Oxidation. Mechanism: The compound possesses two oxidation-sensitive sites. First, atmospheric oxygen or trace peroxides can oxidatively cleave the C-B bond to form a phenol[4]. Second, the secondary alcohol linker (-CH(OH)-) can be oxidized to a ketone (4-(3-fluorobenzoyl)phenylboronic acid) under prolonged atmospheric exposure. Solution: Purge all storage vials with an inert gas (Argon or Nitrogen) to displace oxygen. Store in amber vials to prevent photo-induced radical oxidation.

Part 2: Quantitative Stability Data

The following table summarizes the expected shelf-life of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid under various environmental conditions based on structural analogs and empirical stability parameters.

Storage ConditionStateTempAtmosphereEstimated Shelf-LifePrimary Degradation Risk
Solid (Lyophilized)Powder-20°CArgon> 2 YearsBoroxine formation (reversible)
SolidPowder25°CAir< 3 MonthsOxidation, Boroxine formation
Anhydrous DMSOSolution (10 mM)-80°CArgon1 - 2 YearsNone (highly stable)[5]
Anhydrous DMSOSolution (10 mM)-20°CArgon6 - 12 MonthsSlow oxidation[5]
Aqueous Buffer (pH > 7)Solution25°CAir< 24 HoursRapid protodeboronation[3]

Part 3: Self-Validating Experimental Protocols

Workflow S1 1. Dissolve in dry DMSO S2 2. Aliquot into amber vials S1->S2 S3 3. Argon Purge to displace O2 S2->S3 S4 4. Cryopreserve at -80°C S3->S4

Fig 2: Validated step-by-step liquid aliquoting and cryopreservation workflow.

Protocol A: Long-Term Storage & Aliquoting Workflow

Purpose: To establish a self-validating system that prevents repeated freeze-thaw cycles and oxidative degradation.

  • Preparation: Dissolve the bulk 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid in anhydrous, degassed DMSO to a stock concentration of 10 mM or 50 mM.

  • Aliquoting: Dispense single-use volumes (e.g., 100 µL) into sterile, amber glass HPLC vials.

    • Causality: Single-use aliquots prevent ambient moisture condensation and oxygen introduction caused by repeated opening of a master vial.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon gas over the liquid surface of each vial for 5-10 seconds before capping.

    • Causality: Argon is heavier than air and effectively displaces reactive oxygen species, protecting the secondary alcohol and C-B bond from oxidation.

  • Cryopreservation: Store the sealed vials at -80°C[5].

    • Validation Step: To ensure system integrity, analyze one aliquot via LC-MS at Day 0, Month 6, and Month 12. The system is validated if the ketone/phenol oxidation products remain below 1% relative peak area.

Protocol B: Pre-Reaction Stoichiometry Normalization

Purpose: To ensure accurate molarity by breaking down any boroxine anhydrides before setting up a sensitive catalytic reaction.

  • Solvent Addition: Weigh the required mass of the solid compound assuming the monomeric molecular weight.

  • Hydrolysis: Dissolve the solid in your reaction solvent (e.g., THF or Dioxane). Add exactly 3 molar equivalents of deionized water relative to the boronic acid.

  • Equilibration: Stir at room temperature for 15 minutes.

    • Causality: This provides sufficient time and activation energy to shift the boroxine-boronic acid equilibrium entirely to the monomeric state, ensuring your catalyst-to-substrate ratios are perfectly calibrated before the addition of base and palladium catalysts[1].

    • Validation Step: Spot the mixture on a TLC plate or run a rapid LC-MS to confirm the disappearance of the trimeric mass peak before proceeding with the cross-coupling.

References

  • The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer. ed.ac.uk. 1

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC. nih.gov. 2

  • Phenylboronic acid (Phenylboron dihydroxide) | Biochemical Reagent | MedChemExpress. medchemexpress.com. 5

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation | Journal of the American Chemical Society. acs.org. 3

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. benchchem.com. 4

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

A Guide to the Safe Handling of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid The structure of this molecule suggests several potential hazards. The boronic acid group can cause skin and eye irritation.[1][2] The...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

The structure of this molecule suggests several potential hazards. The boronic acid group can cause skin and eye irritation.[1][2] The presence of a fluorophenyl group warrants caution, as fluorinated organic compounds can have unique toxicological profiles.[3][4] Furthermore, as a solid powder, this compound poses an inhalation risk.[5]

Core Personal Protective Equipment (PPE) Directives

A comprehensive suite of PPE is mandatory to prevent exposure through inhalation, dermal contact, or ocular routes. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.[1][6]Protects eyes and face from dust particles and potential splashes of solvents.[1][6]
Hand Protection Chemically resistant nitrile gloves. Consider double-gloving for extended procedures.[6][7]Prevents skin contact and irritation. Gloves should be inspected before use and changed immediately upon contamination.[1][6]
Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.[1][6]Protects skin from accidental spills and contact.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially outside of a ventilated enclosure.[6][8]Minimizes the risk of respiratory tract irritation from dust inhalation.[1]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[7][9]

  • All manipulations of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • The work area should be clean and free of clutter.[1]

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.[1]

3. Handling:

  • Keep the container of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid tightly closed when not in use.[1][10]

  • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.[6]

  • Avoid contact with skin, eyes, and clothing.[10] Do not breathe in dust, fumes, or vapors.[1]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][10]

  • Clean the work area to remove any residual chemical.

  • Remove and properly dispose of contaminated PPE as hazardous waste.[1]

Emergency and Disposal Plan

Spill Response:

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] Avoid raising dust.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[7]

Waste Disposal:

The disposal of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid and its contaminated materials must be managed as hazardous waste.

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[7]

  • Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name.[7]

  • Disposal: At no point should this chemical be disposed of down the drain or in regular trash.[7][11] Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[11]

Visualized Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid.

Caption: PPE selection workflow for handling the specified boronic acid.

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Science Forum For Lab Technicians. (2022, April 29). Boric acid. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Rowe Scientific. (2026, January 19). Boric Acid (Solid) Safety Data Sheet. Retrieved from [Link]

  • Patsnap. (2026, February 26). Analyze Boric Acid in Processing of Recycled Materials. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2022, February 11). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. Retrieved from [Link]

  • Sabanci University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Begum, M., et al. (2025, September 2). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. Retrieved from [Link]

  • Center for Chemical Process Safety. (2004, May 25). GUIDELINES FOR Safe Handling of Powders and Bulk Solids. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • The New Lede. (2025, January 6). Fluorinated drugs, a type of PFAS, widely contaminating US drinking water. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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